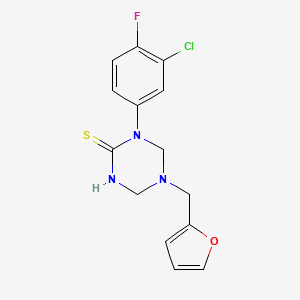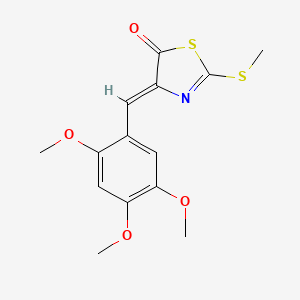
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione, also known as CTFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is its relatively simple synthesis method, making it easily accessible for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to better understand its mechanism of action and optimize its use in the treatment of cancer and other diseases. Finally, investigations into the potential use of this compound as an antimicrobial agent should also be pursued.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-chloro-4-fluoroaniline with 2-furaldehyde and thiourea in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 327.8 g/mol and a melting point of 240-242°C.
Applications De Recherche Scientifique
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth in vitro. Additionally, this compound has been investigated for its antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c15-12-6-10(3-4-13(12)16)19-9-18(8-17-14(19)21)7-11-2-1-5-20-11/h1-6H,7-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUGAPVNLGFTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)


![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

methanone](/img/structure/B5803951.png)